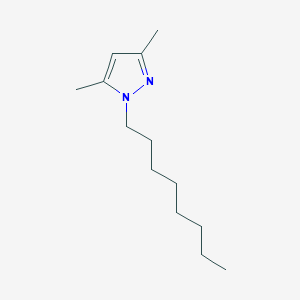

3,5-Dimethyl-1-octylpyrazole

Descripción general

Descripción

“3,5-Dimethyl-1-octylpyrazole” is a derivative of pyrazole, which is an organic compound. Pyrazole derivatives are known to contain two methyl substituents . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

The synthesis of pyrazole derivatives like “3,5-Dimethyl-1-octylpyrazole” often involves the condensation of acetylacetone and hydrazine . This process results in the formation of 3,5-dimethylpyrazole . The compound has been found to be an effective cyanoacetylating agent and a new building block for the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis

Pyrazole derivatives like “3,5-Dimethyl-1-octylpyrazole” are typically white to light yellow crystalline solids . They have high melting and boiling points, are slightly soluble in water, and can dissolve in organic solvents such as alcohols, ethers, and aromatic hydrocarbons .Aplicaciones Científicas De Investigación

Corrosion Inhibition : Compounds like N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine have been shown to be efficient inhibitors of pure iron corrosion in acidic media, with high inhibition efficiency increasing with concentration. Such compounds are adsorbed on the iron surface following the Langmuir adsorption isotherm model, suggesting potential applications in corrosion protection (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Synthesis and Chemical Properties : Studies have explored the synthesis of 3,5-dimethyl-1-prop-2-enylpyrazole under specific conditions, highlighting the compound's potential in chemical reactions. The kinetics, reaction mechanisms, and related parameters of such syntheses offer insights into the compound's behavior under various conditions (Brahmayya & Wang, 2014).

Pharmaceutical Research : Although specific to pyrazole derivatives rather than 3,5-Dimethyl-1-octylpyrazole, some studies have explored their potential in pharmaceutical applications. For example, the kinetics of hydrolysis of hypoglycemic 1-acyl 3,5-dimethylpyrazoles have been studied, contributing to understanding the drug's activity and stability (Forist & Weber, 1973).

Material Science and Luminescence : Research on heteroleptic cyclometalated iridium(III) complexes, including derivatives of 3,5-dimethylpyrazole, has demonstrated their potential in creating highly efficient, room-temperature blue phosphorescence. These findings could have implications in developing new materials for lighting and display technologies (Yang et al., 2005).

Agricultural Chemistry : A study on the effect of nitrification inhibitors, including a derivative of 3-methylpyrazole, has shown that while they reduce nitrous oxide emissions during the cropping phase, they might lead to elevated emissions post-harvest. This research provides important insights for the agricultural use of such compounds (Scheer et al., 2017).

Analytical Chemistry : 3,5-Dimethyl-pyrazole has been investigated in charge transfer complex formation studies, providing a basis for the development of spectrophotometric methods for the determination of amino heterocyclic donors. This could have applications in various analytical chemistry contexts (Al-Attas, Habeeb, & Al-Raimi, 2009).

Direcciones Futuras

Pyrazole derivatives have been recognized as effective agents in various areas of chemistry . They are particularly useful for cyanoacetylation, a main method for the preparation of cyanoacetamide derivatives widely used in the synthesis of heterocyclic compounds . This suggests that “3,5-Dimethyl-1-octylpyrazole” and similar compounds may have potential for future applications in organic synthesis .

Propiedades

IUPAC Name |

3,5-dimethyl-1-octylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2/c1-4-5-6-7-8-9-10-15-13(3)11-12(2)14-15/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDZDZCKKMRPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=CC(=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347839 | |

| Record name | 3,5-Dimethyl-1-octyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1-octyl-1H-pyrazole | |

CAS RN |

1138-46-1 | |

| Record name | 3,5-Dimethyl-1-octyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2980690.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2980694.png)

![5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2980697.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2980699.png)

![2-(benzylsulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2980700.png)

![2-[Cyclohexyl(methyl)carbamoyl]benzoic acid](/img/structure/B2980704.png)

![1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea](/img/structure/B2980707.png)

![N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2980708.png)

![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2980711.png)